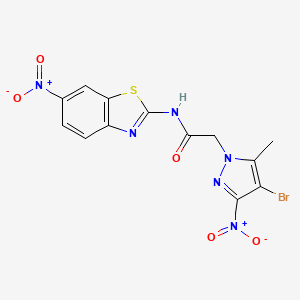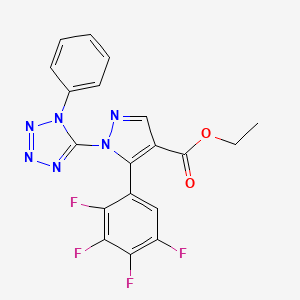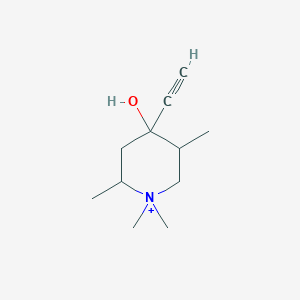
2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITRO-13-BENZOTHIAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Nitration: Introduction of nitro groups into the aromatic rings.
Bromination: Substitution of hydrogen atoms with bromine.
Coupling Reactions: Formation of the pyrazole and benzothiazole rings.
Amidation: Formation of the acetamide linkage.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimization for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogen atoms like bromine can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The nitro and bromine groups could play a role in binding to the target site, while the pyrazole and benzothiazole rings provide structural stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BROMO-5-METHYL-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-(6-NITROBENZOTHIAZOL-2-YL)ACETAMIDE
Uniqueness
The presence of both nitro and bromine groups in the pyrazole ring, along with the benzothiazole moiety, may confer unique biological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H9BrN6O5S |
|---|---|
Molecular Weight |
441.22 g/mol |
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H9BrN6O5S/c1-6-11(14)12(20(24)25)17-18(6)5-10(21)16-13-15-8-3-2-7(19(22)23)4-9(8)26-13/h2-4H,5H2,1H3,(H,15,16,21) |
InChI Key |
VZXRWQTZDLSZOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]sulfanyl}propanehydrazide](/img/structure/B14945935.png)

![2-{5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B14945946.png)
![2,6-difluoro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14945949.png)
![2-(5-{4-[(2-chlorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)-N-(3-methylpent-1-yn-3-yl)acetamide](/img/structure/B14945956.png)
![5'-bromo-5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,3'-indole]-2',4(1'H,3H)-dione](/img/structure/B14945969.png)
![2-bromo-N-[1-(2-bromobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B14945991.png)
![7,7-dimethyl-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2H-chromene-2,5(3H)-dione](/img/structure/B14945993.png)
![3-methyl-7-[2-oxo-2-(piperidin-1-yl)ethyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14945994.png)
![2H-benzo[3,4-d]1,3-dioxolen-5-yl{[1-(methylsulfonyl)indolin-5-yl]sulfonyl}amin e](/img/structure/B14946002.png)
![N-(4-{[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]sulfamoyl}phenyl)acetamide](/img/structure/B14946010.png)
![1-{7-[(4-Chlorophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-naphthalen-1-ylurea](/img/structure/B14946011.png)

![N-[5-methyl-4-methylidene-5-(2-methyl-2-phenylpropyl)-2-oxo-1,3-oxazolidin-3-yl]-N-(phenylcarbonyl)benzamide](/img/structure/B14946023.png)
